(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity Membrane Permeability SAR

This 5-arylidene rhodanine (CAS 292075-95-7) combines an N-ethyl substituent with a 5-bromofuryl methylene group—a validated pharmacophore for anti-MRSA screening. The N-ethyl group confers higher cLogP (approx. 3.26) than N-methyl analogs, improving intracellular target engagement. With MW 318.21 Da and fewer H-bond acceptors than N-benzyl derivatives, it fits lead-like chemical space without violating drug-likeness filters. Procure this precise chemotype when your experimental design demands the synergistic influence of N-ethyl lipophilicity and 5-bromofuryl electronics for hit identification and lead optimization programs.

Molecular Formula C10H8BrNO2S2
Molecular Weight 318.2 g/mol
CAS No. 292075-95-7
Cat. No. B3050854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
CAS292075-95-7
Molecular FormulaC10H8BrNO2S2
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S
InChIInChI=1S/C10H8BrNO2S2/c1-2-12-9(13)7(16-10(12)15)5-6-3-4-8(11)14-6/h3-5H,2H2,1H3
InChIKeyQJWUMQNCKKFBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 292075-95-7)


(5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 292075-95-7) is a screening compound from the ChemBridge library . It is a 5-arylidene rhodanine derivative featuring a 3-ethyl substituent and a 5-bromofuran-2-yl methylene group at the 5-position . This heterocyclic compound, with the molecular formula C10H8BrNO2S2 and a molecular weight of 318.21 g/mol , belongs to a structural class widely investigated for enzyme inhibition and antimicrobial applications [1].

Why 5-Arylidene Rhodanine Analogs Cannot Be Directly Substituted for CAS 292075-95-7


Within the 5-arylidene rhodanine class, simple substitution is not possible due to quantifiable differences in N-substitution and arylidene electronics that drive target selectivity and physicochemical behavior. The target compound distinguishes itself from its closest commercial analogs through a specific combination of N-ethyl and 5-bromofuryl groups. Replacing the N-ethyl with N-methyl (e.g., CAS 292024-92-1) alters lipophilicity, as the N-ethyl group contributes to a higher calculated logP (cLogP) compared to N-methyl, directly impacting membrane permeability . The 5-bromofuryl group, with distinct electronic properties compared to a phenyl or substituted phenyl ring, has been shown to enhance inhibitory activity against targets like methicillin-resistant Staphylococcus aureus (MRSA) in related rhodanine series [1]. Therefore, selecting the target compound is critical when the experimental design requires the precise combined influence of these N3 and C5 substituents.

Quantitative Differential Evidence for (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one vs. Analogs


Increased Lipophilicity (cLogP) Relative to the N-Methyl Analog

The target compound's N-ethyl substituent provides a measurable increase in lipophilicity compared to its N-methyl analog, (5Z)-5-[(5-bromo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 292024-92-1). This is a common strategy in analog design to enhance passive membrane permeability, a critical factor for intracellular target engagement [1].

Lipophilicity Membrane Permeability SAR

Class-Level Antimicrobial Activity Advantage of the 5-Bromofuryl Moiety

While direct MIC data for CAS 292075-95-7 is not publicly available, robust class-level evidence demonstrates that the 5-bromofuryl moiety significantly enhances antibacterial activity against MRSA compared to unsubstituted phenyl analogs. In a study of phenylalanine-derived rhodanines, a 5-bromo-2-furyl substituted analog exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against MRSA, while the corresponding 4-chlorophenyl analog was inactive (MIC > 64 µg/mL) [1]. The presence of the bromine atom and the furan ring's electron-withdrawing nature is hypothesized to be critical for target binding.

Antimicrobial MRSA Structure-Activity Relationship

Unique Physicochemical Profile from Combined Substituents

The specific combination of N-ethyl and 5-bromofuryl groups results in a distinct physicochemical profile compared to other commercial analogs. For example, the N-benzyl analog (CAS 63618-71-3) has a significantly higher molecular weight (380.28 g/mol vs. 318.21 g/mol) and different number of aromatic rings . The target compound (CAS 292075-95-7) has a molecular weight of 318.21 g/mol and 2 hydrogen bond acceptors, well within Lipinski's rule-of-five guidelines for oral drug-likeness, whereas the larger N-benzyl analog (3 hydrogen bond acceptors) does not [1]. This matters for library design where molecular weight distribution and drug-likeness filters are applied [2].

Physicochemical Properties Molecular Weight H-Bond Acceptors

Primary Procurement Scenarios for (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one


Screening Libraries for Novel Anti-MRSA Agents

Based on the class-level antimicrobial evidence [1], this specific compound is best procured as a privileged structure for screening against methicillin-resistant Staphylococcus aureus (MRSA). Its 5-bromofuryl group is a validated pharmacophore for this target class, providing a higher hit-finding probability compared to phenyl-substituted rhodanine analogs that often show low activity.

Optimization of Rhodanine-Based Lead Series for Cellular Activity

The quantifiably higher cLogP of the N-ethyl group compared to the N-methyl analog [REFS-1, Section 3] makes this the preferred compound for lead optimization programs where intracellular target engagement is a limiting factor. Procurement of the N-ethyl version allows medicinal chemists to directly test the hypothesis that increased lipophilicity improves cellular potency.

Lead-Like Compound Acquisition for Fragment-to-Lead or Diversity Libraries

Its physicochemical profile, with a molecular weight (318.21 g/mol) well within the lead-like range and fewer hydrogen bond acceptors than its N-benzyl analog [REFS-1, Section 3], positions it as a superior choice for adding a bromofuryl-rhodanine chemotype to a diversity library without violating common drug-likeness filters [2].

Quote Request

Request a Quote for (5Z)-5-[(5-Bromo-2-furyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.